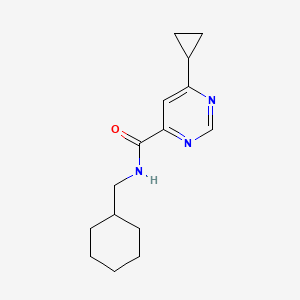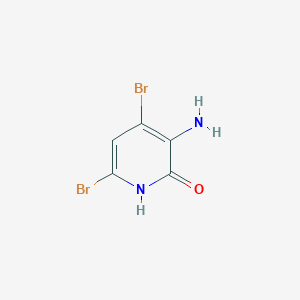
(S)-2-Amino-2-(p-tolyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-2-(p-tolyl)ethanol” is a chemical compound with the molecular formula C9H14ClNO. It is used in the synthesis of various substances .
Synthesis Analysis
The synthesis of such compounds often involves the Williamson Ether Synthesis, an S N 2 reaction between an alkoxide and an alkyl halide . The alkoxide ion is typically prepared by reacting an alcohol with a strong base .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR), UV-Vis, Raman, Laser fluorescence, and Terahertz (THz) spectroscopy can be used .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be catalyzed by bimetallic Pd-Sn nanoparticles . These nanoparticles show excellent catalytic activity in oxidizing secondary benzyl alcohol to the corresponding carbonyl in water as the solvent without any additive .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the refractive index, electric susceptivity, optical anisotropy, and acidity can be studied .Scientific Research Applications
Solubility in Aqueous Solutions
(S)-2-Amino-2-(p-tolyl)ethanol's properties are relevant in understanding the solubility of amino acids in various solutions. Research by Nozaki and Tanford (1971) explored the solubility of amino acids in water and aqueous ethanol, establishing a hydrophobicity scale for hydrophobic side chains. This scale is vital for comprehending the behavior of amino acids, like this compound, in different solvent environments (Nozaki & Tanford, 1971).
Chemical Reactions and Derivatives
The reactivity of similar compounds to this compound in chemical reactions is of interest. Mitsunobu and Eguchi (1971) investigated the reaction of dibenzyl hydrogen phosphate with alcohols, leading to the formation of alkyl dihydrogen phosphates. These reactions, involving substances similar to this compound, are crucial for synthesizing various esters and phosphates (Mitsunobu & Eguchi, 1971).
Application in Polymeric Photoswitches
The use of related amino alcohols in the development of polymeric probes is a significant area of research. Balamurugan and Lee (2016) designed a polymeric probe using a donor–acceptor Stenhouse adduct (DASA) for the detection of nerve agent mimics. This research demonstrates the potential of compounds like this compound in developing advanced materials for chemical detection (Balamurugan & Lee, 2016).
Fuel Additives and Engine Performance
Compounds similar to this compound have been studied for their effects on engine performance when used as fuel additives. Caro et al. (2001) explored how organic additives, including amino-ether compounds, affect diesel-ethanol blends, demonstrating improved engine performance and reduced emissions (Caro, Mouloungui, Vaitilingom, & Berge, 2001).
Isolation and Identification in Biological Systems
This compound's analogs have been identified and isolated from biological systems. Horiguchi and Kandatsu (1959) isolated 2-amino-ethane phosphonic acid from rumen protozoa, highlighting the presence and significance of such compounds in biological samples (Horiguchi & Kandatsu, 1959).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-2-(4-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEURNIHEPFUIJ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-Bromophenyl)sulfonyl)-5-(indolin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2469000.png)



![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2469005.png)
![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2469010.png)
![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2469012.png)






